(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a dichlorophenyl group and a pyridinylmethylidene group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichloroaniline with pyridine-3-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazolidinone ring, while reduction could produce amine derivatives.
Scientific Research Applications
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Examined for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine and thiazolidinone moieties are key to its binding affinity and activity. It may inhibit enzyme activity by forming a stable complex with the active site or modulate receptor function by binding to specific receptor sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2,4-thiazolidinedione, which are known for their biological activities.
Imines: Compounds containing an imine group, like Schiff bases, which are widely studied for their chemical reactivity and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide, which play crucial roles in biological systems.
Uniqueness
(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and pyridinylmethylidene groups enhances its reactivity and potential for diverse applications compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H9Cl2N3OS |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dichlorophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-5-11(17)7-12(6-10)19-15-20-14(21)13(22-15)4-9-2-1-3-18-8-9/h1-8H,(H,19,20,21)/b13-4- |
InChI Key |
KUIHNHLNAFXFOY-PQMHYQBVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2 |
Origin of Product |
United States |
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